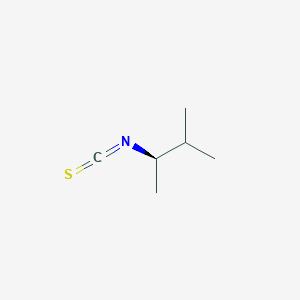

(R)-(-)-3-Methyl-2-Butyl Isothiocyanate

Description

Significance of Isothiocyanates as Bioactive Molecules in Scientific Inquiry

Isothiocyanates are recognized for their diverse biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective properties. foodandnutritionjournal.orgchemicalbook.com These compounds are formed from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family. wikipedia.org The reactivity of the isothiocyanate group, particularly its electrophilic carbon atom, allows for interaction with various biological nucleophiles, which is believed to be a key mechanism behind their bioactivity. arkat-usa.orgresearchgate.net Research has explored the potential of isothiocyanates in various health-related applications, contributing to a growing body of literature on these sulfur-containing compounds. foodandnutritionjournal.orgchemicalbook.com

Importance of Chirality in Isothiocyanate Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in stereochemistry and plays a crucial role in the biological activity of many compounds. wikipedia.org The spatial arrangement of atoms in a chiral molecule can lead to significant differences in how it interacts with chiral biological targets such as enzymes and receptors. In the context of isothiocyanates, the presence of a stereocenter can influence their bioactivity, with one enantiomer potentially exhibiting greater potency or a different biological profile than its mirror image. acs.org The development of enantioselective synthesis methods has been pivotal in allowing researchers to isolate and study individual enantiomers of chiral compounds, including isothiocyanates, to understand their specific contributions to biological effects. chiralpedia.comwikipedia.org

Historical and Current Trajectories in the Study of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate and Related Chiral Structures

The study of isothiocyanates has a history intertwined with the investigation of natural products and their chemical properties. researchgate.net The recognition of chirality and its implications for biological activity dates back to the 19th century and has since become a cornerstone of drug discovery and development. wikipedia.orgrsc.org The timeline of advancements in chiral synthesis has seen a progression from early resolutions of racemates to the sophisticated asymmetric catalytic methods used today. chiralpedia.comwikipedia.orgresearchgate.net While general research on isothiocyanates and chiral synthesis is well-documented, specific historical and current research trajectories focusing exclusively on (R)-(-)-3-Methyl-2-Butyl Isothiocyanate are not extensively detailed in publicly available literature. Current research on chiral isothiocyanates, in general, continues to explore their synthesis, biological mechanisms, and potential applications. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426867 | |

| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-02-4 | |

| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Chiral Isothiocyanates

Enzymatic Hydrolysis by Myrosinase: Mechanisms of Chiral Isothiocyanate Formation

The conversion of glucosinolates into isothiocyanates is catalyzed by a class of enzymes known as myrosinases (thioglucoside glucohydrolases). nih.govresearchgate.net In intact plant cells, myrosinases are physically segregated from their glucosinolate substrates. frontiersin.org When the plant tissue is damaged, for instance by chewing insects or during food preparation, the cellular compartments are ruptured, allowing myrosinase to come into contact with the glucosinolates. frontiersin.orgfrontiersin.org

The hydrolysis reaction initiated by myrosinase involves the cleavage of the thioglucosidic bond in the glucosinolate molecule. This releases a glucose molecule and an unstable aglycone intermediate. frontiersin.orgnih.gov This aglycone then spontaneously undergoes a Lossen-like rearrangement to form the corresponding isothiocyanate. researchgate.net

The stereochemistry of the final isothiocyanate product is a critical aspect of its identity and biological activity. Studies on the mechanism of myrosinase have shown that the enzyme operates with a retaining mechanism at the anomeric carbon. nih.gov This means that the stereochemical configuration of the glucosinolate precursor influences the chirality of the resulting isothiocyanate. Therefore, the formation of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is dependent on the presence of the corresponding (R)-3-Methyl-2-Butyl Glucosinolate precursor.

The efficiency of this enzymatic hydrolysis can be influenced by various factors, including pH and temperature. For example, the hydrolysis of 2-propyl and 3-butyl glucosinolates in Arabidopsis thaliana has been observed to be higher at 37°C. nih.gov

Biosynthetic Pathways Leading to (R)-(-)-3-Methyl-2-Butyl Glucosinolate and Subsequent Isothiocyanate Generation

The biosynthesis of all glucosinolates follows a general three-stage pathway:

Chain elongation of the precursor amino acid: This step is primarily relevant for aliphatic glucosinolates derived from amino acids like methionine. For glucosinolates derived directly from proteinogenic amino acids like valine, this step may not be necessary. nih.govmdpi.com

Formation of the core glucosinolate structure: This is a key stage where the amino acid is converted into the characteristic glucosinolate backbone.

Secondary modifications of the side chain: This can involve hydroxylation, oxidation, or other modifications that add to the diversity of glucosinolates. nih.gov

The biosynthesis of (R)-(-)-3-Methyl-2-Butyl Glucosinolate begins with the amino acid L-valine . A critical and committed step in this pathway is the conversion of L-valine to its corresponding aldoxime, which is catalyzed by a specific cytochrome P450 enzyme, CYP79D2 . nih.govnih.gov This enzyme has been shown to be specific for valine and isoleucine. nih.gov

Following the formation of the aldoxime, the core glucosinolate structure is assembled through a series of enzymatic reactions involving the addition of a sulfur donor, glucosylation by a UDP-glucose:thiohydroximate S-glucosyltransferase, and finally, sulfation by a sulfotransferase. nih.gov

The final step in the generation of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is the enzymatic hydrolysis of its glucosinolate precursor, as detailed in the previous section. The entire process, from the initial amino acid to the final volatile isothiocyanate, represents a sophisticated defense mechanism in plants.

Table 2: Key Enzymes in the Biosynthesis of Valine-Derived Glucosinolates

| Enzyme | Function | Step in Pathway |

| CYP79D2 | Converts L-valine to its corresponding aldoxime | Formation of the core glucosinolate structure |

| Myrosinase | Hydrolyzes the glucosinolate to form the isothiocyanate | Generation of the final isothiocyanate |

Stereochemical Aspects and Chiroptical Properties of R 3 Methyl 2 Butyl Isothiocyanate

Conformational Analysis and Molecular Dynamics of Chiral Isothiocyanates

The isothiocyanate group (-N=C=S) in (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is not freely rotating, leading to the existence of different spatial arrangements or conformations. The study of these conformations and their dynamic interplay is crucial for understanding the molecule's reactivity and spectroscopic properties.

Conformational Isomers: Rotation around the C-N bond of the isothiocyanate group and the C-C single bonds of the butyl chain gives rise to various conformers. These conformers differ in energy, and their relative populations at a given temperature can be predicted using computational methods. For example, similar to O-alkyl allylthiocarbamates which exist as a mixture of conformational isomers, (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is expected to have multiple stable conformers. masterorganicchemistry.com

Computational Methods: Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of molecules. By performing a relaxed potential energy surface scan, where the dihedral angles of interest are systematically varied, the energy of each resulting conformer can be calculated. This allows for the identification of the most stable conformers and the determination of the energy barriers for rotation between them. Such calculations have been successfully applied to determine rotational barriers in various organic molecules. nih.govmdpi.comresearchgate.netjournal-vniispk.rursc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate in solution. These simulations model the movement of atoms over time, taking into account intermolecular forces and solvent effects. MD can reveal the preferred conformations in a particular solvent and the timescales of conformational changes, which are important for understanding reaction mechanisms and interpreting spectroscopic data. chemrxiv.org

Table 2: Computational Approaches for Conformational Analysis

| Technique | Information Obtained | Relevance to (R)-(-)-3-Methyl-2-Butyl Isothiocyanate |

|---|---|---|

| Density Functional Theory (DFT) | Relative energies of conformers, rotational energy barriers. | Prediction of the most stable conformers and the flexibility of the isothiocyanate group and alkyl chain. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Stereochemical Characterization

Chiroptical spectroscopy techniques are particularly sensitive to the three-dimensional structure of chiral molecules and are therefore invaluable for stereochemical analysis.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption versus wavelength and is unique for each enantiomer, with mirror-image spectra for the (R) and (S) forms. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. For chiral isothiocyanates, the weak absorption band around 240 nm has been shown to be useful in determining their stereochemistry. chemrxiv.org The absolute configuration of chiral isothiocyanate derivatives of amino acids has been successfully confirmed using circular dichroism. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry of a molecule based on its vibrational transitions. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, is characteristic of the absolute configuration of the chiral molecule.

Retention of Stereochemistry in Chemical Transformations and Derivatizations

The stereochemical integrity of the chiral center in (R)-(-)-3-Methyl-2-Butyl Isothiocyanate during chemical reactions is a critical consideration, particularly in asymmetric synthesis.

Synthesis with Retention of Configuration: The synthesis of chiral isothiocyanates from chiral primary amines can often be achieved with complete retention of the stereochemical configuration. chemrxiv.org This implies that the reaction mechanism does not involve the breaking of any bonds at the chiral center. For example, the reaction of (R)-3-methyl-2-butylamine with a thiocarbonylating agent would be expected to yield (R)-(-)-3-Methyl-2-Butyl Isothiocyanate without racemization.

Reactions of the Isothiocyanate Group: The isothiocyanate functional group is electrophilic and readily reacts with nucleophiles such as amines and alcohols. A common derivatization is the reaction with a primary or secondary amine to form a chiral thiourea (B124793). This addition reaction typically proceeds without affecting the stereochemistry of the adjacent chiral center, thus retaining the original configuration. researchgate.net

Table 3: Stereochemical Outcome of Key Reactions

| Reaction Type | Reactants | Product | Stereochemical Outcome |

|---|---|---|---|

| Synthesis | (R)-3-Methyl-2-butylamine + Thiophosgene (or equivalent) | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | Retention of configuration |

| Derivatization | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate + Primary/Secondary Amine | Chiral Thiourea | Retention of configuration |

Metabolic Pathways and Biotransformation in Biological Systems Excluding Human Clinical

Glucosinolate-Myrosinase System Dynamics in Plants

The formation of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is a direct result of the glucosinolate-myrosinase system, a characteristic defense mechanism in plants of the order Brassicales. ruhr-uni-bochum.defrontiersin.org Glucosinolates are secondary metabolites stored in the plant's vacuoles, physically separated from the myrosinase enzyme. ruhr-uni-bochum.detaylorandfrancis.comresearchgate.net When plant tissue is damaged by herbivores or pathogens, this compartmentalization is disrupted, allowing myrosinase to come into contact with the glucosinolate and initiate hydrolysis. ruhr-uni-bochum.detaylorandfrancis.com

The precursor to this specific isothiocyanate is 3-methylbutyl glucosinolate, which itself is biosynthesized from the amino acid L-leucine. ruhr-uni-bochum.denih.gov The biosynthesis of aliphatic glucosinolates like this one is a multi-stage process: nih.gov

Chain Elongation: The parent amino acid, leucine, undergoes a series of reactions to extend its carbon chain.

Core Structure Formation: The modified amino acid is converted into the characteristic glucosinolate core structure. This involves the formation of a thiohydroximate intermediate, followed by glucosylation (addition of a glucose molecule) and sulfation. nih.govresearchgate.net

Side-Chain Modification: Secondary modifications may occur to the side chain, resulting in the final glucosinolate structure.

Upon tissue disruption, myrosinase (a β-thioglucosidase) cleaves the thioglucosidic bond of the 3-methylbutyl glucosinolate. nih.govnih.govresearchgate.net This releases a glucose molecule and an unstable aglycone intermediate (thiohydroximate-O-sulfonate). frontiersin.orgtaylorandfrancis.comnih.gov This aglycone then spontaneously undergoes a Lossen rearrangement to form the chemically reactive 3-methylbutyl isothiocyanate. taylorandfrancis.com The specific structure of the isothiocyanate is dictated by the variable side chain of its glucosinolate precursor. ruhr-uni-bochum.denih.gov

Table 1: Overview of the Glucosinolate-Myrosinase System for 3-Methylbutyl Isothiocyanate

| Stage | Key Molecules Involved | Process Description | Location |

|---|---|---|---|

| Biosynthesis | L-Leucine, Elongation Enzymes, CYP79/CYP83 enzymes, Glucosyltransferases, Sulfotransferases | The amino acid L-leucine is chain-elongated and converted into the 3-methylbutyl glucosinolate precursor. ruhr-uni-bochum.denih.gov | Plant Cell Cytoplasm/Vacuole |

| Activation | 3-Methylbutyl Glucosinolate, Myrosinase | Physical damage to plant tissue brings the glucosinolate and myrosinase into contact. ruhr-uni-bochum.detaylorandfrancis.com | Damaged Plant Tissue |

| Hydrolysis | Water, Myrosinase | Myrosinase catalyzes the cleavage of the glucose moiety from the glucosinolate, forming an unstable aglycone. nih.govresearchgate.net | Damaged Plant Tissue |

| Rearrangement | Aglycone (unstable intermediate) | The aglycone spontaneously rearranges to form the final product, 3-methylbutyl isothiocyanate. taylorandfrancis.com | Damaged Plant Tissue |

Biotransformation in Non-Human Organisms (e.g., Plant Pathogens, Animal Models)

Once formed, (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, like other isothiocyanates, is a reactive electrophile that undergoes biotransformation in organisms that ingest it or interact with it. These pathways are primarily detoxification mechanisms.

In animal models, the principal metabolic route for detoxifying and eliminating isothiocyanates is the mercapturic acid pathway. nih.govtandfonline.comresearchgate.net This multi-step process converts the lipophilic isothiocyanate into a water-soluble conjugate that can be readily excreted. taylorandfrancis.comwikipedia.org

The pathway proceeds as follows:

Glutathione (B108866) Conjugation: The electrophilic carbon of the isothiocyanate group reacts with the nucleophilic thiol group of glutathione (GSH). nih.govjohnshopkins.edu This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, forms a glutathione S-conjugate (a dithiocarbamate). taylorandfrancis.comwikipedia.orgnih.gov

Enzymatic Cleavage: The glutathione conjugate is then sequentially broken down. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue. wikipedia.orgnih.gov Subsequently, a dipeptidase cleaves the glycine (B1666218) residue, leaving a cysteine S-conjugate. wikipedia.orgnih.gov

N-Acetylation: In the final step, the cysteine S-conjugate is N-acetylated by an N-acetyltransferase, yielding the final product: a mercapturic acid (N-acetyl-L-cysteine S-conjugate). nih.govwikipedia.orgnih.gov

This mercapturic acid is a stable, water-soluble metabolite that is transported to the kidneys and efficiently eliminated from the body in urine. researchgate.netwikipedia.org The detection of specific isothiocyanate-derived mercapturic acids in urine serves as a reliable biomarker for exposure in animal studies. researchgate.netnih.gov

Table 2: Stages of the Mercapturic Acid Pathway for Isothiocyanates

| Step | Enzyme(s) | Substrate | Product | Primary Location |

|---|---|---|---|---|

| 1 | Glutathione S-Transferase (GST) | Isothiocyanate + Glutathione (GSH) | Glutathione S-Conjugate | Liver (Cytosol) |

| 2 | γ-Glutamyltransferase (GGT) | Glutathione S-Conjugate | Cysteinylglycine S-Conjugate | Cell Membrane |

| 3 | Dipeptidase | Cysteinylglycine S-Conjugate | Cysteine S-Conjugate | Cell Membrane |

| 4 | N-Acetyltransferase (NAT) | Cysteine S-Conjugate | Mercapturic Acid (N-Acetylcysteine Conjugate) | Liver (Cytosol) |

Plant pathogens that colonize Brassicaceae species have evolved specific detoxification mechanisms to overcome the plant's chemical defenses. mdpi.com For fungi such as Sclerotinia sclerotiorum, exposure to isothiocyanates triggers detoxification pathways that allow the pathogen to survive and infect the host. While conjugation with glutathione occurs, a more prominent pathway is the direct enzymatic hydrolysis of the isothiocyanate.

This process involves an isothiocyanate hydrolase, an enzyme that converts the toxic isothiocyanate into its corresponding, and significantly less toxic, amine. This hydrolysis effectively neutralizes the defensive compound, contributing to the pathogen's virulence on plants that produce glucosinolates. mdpi.com In soil environments, the degradation of isothiocyanates is also mediated by both chemical and biological processes, with soil microbes playing a significant role in their breakdown. nih.govresearchgate.net

Fate and Distribution of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate Metabolites (Non-Human)

The ultimate fate of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate in non-human organisms depends on the metabolic pathways available to that organism.

In Animal Models: Following ingestion and absorption, the isothiocyanate is transported to the liver, which is the primary site of biotransformation. taylorandfrancis.com Here, it enters the mercapturic acid pathway. The resulting water-soluble N-acetylcysteine conjugate is the principal metabolite. This metabolite is then released into the bloodstream, transported to the kidneys, and ultimately excreted in the urine. researchgate.netwikipedia.org

In Plant Pathogens and Soil: In fungi or bacteria capable of detoxifying it, the primary metabolites would be the corresponding 3-methyl-2-butylamine (from hydrolysis) or the glutathione conjugate. In the broader soil environment, the stability of the isothiocyanate is limited. researchgate.net Its degradation is influenced by factors such as soil temperature, moisture, and microbial activity, leading to a variety of breakdown products, including nitriles and amines. nih.govresearchgate.netchemrxiv.org

Table 3: Expected Metabolites of 3-Methyl-2-Butyl Isothiocyanate in Non-Human Systems

| Organism/System | Primary Metabolic Pathway | Major Metabolite(s) | Excretion/Fate |

|---|---|---|---|

| Animal Models (e.g., Rat) | Mercapturic Acid Pathway researchgate.net | N-Acetyl-S-(3-methyl-2-butyl-thiocarbamoyl)-L-cysteine | Excreted in urine wikipedia.orgnih.gov |

| Plant Pathogens (e.g., Fungi) | Enzymatic Hydrolysis | 3-Methyl-2-butylamine | Detoxified within the organism |

| Soil Environment | Microbial & Chemical Degradation nih.govresearchgate.net | Amines, Nitriles, Thioureas chemrxiv.org | Breakdown in the soil matrix |

Analytical Chemistry Approaches for Chiral Isothiocyanates

Extraction and Sample Preparation Methodologies from Complex Matrices

Solvent-Based Extraction Techniques

Conventional solvent extraction remains a widely used method for isolating isothiocyanates. mdpi.comresearchgate.net This process often involves treating the plant material with water, typically at a pH between 6.0 and 7.0 and temperatures ranging from 25–37 °C, to facilitate the enzymatic hydrolysis of glucosinolates into isothiocyanates. nih.gov Following hydrolysis, an organic solvent is used to extract the target compounds. mdpi.com

Medium-polarity solvents are commonly preferred for this purpose. Dichloromethane (B109758) and chloroform (B151607) are frequently employed, along with other solvents like ethyl acetate (B1210297). nih.govmdpi.com For instance, in the extraction of allyl isothiocyanate (AITC) from horseradish roots, dichloromethane was found to be highly effective. nih.gov Similarly, the extraction of sulforaphane (B1684495) often utilizes dichloromethane or ethyl acetate. nih.gov The selection of the solvent is a critical parameter that depends on the specific isothiocyanate's properties and the matrix composition. mdpi.com

Table 1: Conventional Solvents for Isothiocyanate Extraction

| Solvent | Target Isothiocyanate Example(s) | Matrix Example(s) | Reference(s) |

|---|---|---|---|

| Dichloromethane | Sulforaphane, Allyl Isothiocyanate | Broccoli, Cabbage, Horseradish | nih.govmdpi.com |

| Ethyl Acetate | Sulforaphane | Broccoli Seeds | nih.gov |

| Chloroform | Sulforaphane | Plant Sources | nih.govmdpi.com |

| Hexane | General ITCs | Cabbage, Cauliflower | mdpi.com |

| Acetone | General ITCs | Plant Sources | mdpi.com |

Non-Conventional Extraction Methods (e.g., Microwave-Assisted, Supercritical Fluid Extraction)

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, several non-conventional techniques have been developed. mdpi.com These "green" methods often provide higher efficiency and are more environmentally friendly. ucp.pt

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the release of target compounds from the matrix. mdpi.commdpi.com The choice of solvent is crucial; those that absorb microwaves, like ethanol (B145695) and water, are more suitable. mdpi.com MAE has been shown to reduce extraction time and solvent consumption while increasing yield for compounds like sulforaphane from cabbage. mdpi.com A solvent-free variation, microwave hydrodiffusion and gravity (MHG), has also been successfully applied to extract phenethyl isothiocyanate from watercress by-products, demonstrating the potential for reduced environmental impact. ucp.pt

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. mdpi.com This technique is advantageous because it avoids the use of organic solvents, and the properties of the supercritical fluid can be tuned by changing pressure and temperature. mdpi.com SFE is particularly useful for heat-sensitive compounds and has been shown to be highly selective for isolating ITCs from watercress. mdpi.com In some cases, SFE has proven more efficient than other methods like accelerated solvent extraction (ASE) and ultrasound-assisted extraction (UAE) for extracting benzyl-ITC. mdpi.com

Table 2: Comparison of Non-Conventional Extraction Methods for Isothiocyanates

| Method | Principle | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and sample matrix, accelerating analyte release. | Reduced extraction time, lower solvent consumption, increased yield. | Requires microwave-absorbing solvents; potential for thermal degradation if not controlled. | mdpi.commdpi.commdpi.com |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure (e.g., CO₂) as the solvent. | Avoids organic solvents, highly selective, suitable for thermolabile compounds. | High initial equipment cost, may require co-solvents for polar compounds. | mdpi.commdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Reduced extraction time and temperature, lower solvent consumption. | Can be less efficient than SFE for some ITCs. | mdpi.commdpi.com |

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of isothiocyanates. Gas and liquid chromatography are the two major techniques employed, each with specific advantages for analyzing these chiral compounds. mdpi.com

Gas Chromatography (GC) and Chiral GC

Gas chromatography is an excellent technique for the separation of volatile organic compounds, including many isothiocyanates. mdpi.com It is frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. mdpi.com For example, a GC-based method was developed for the quantitative analysis of benzyl (B1604629) isothiocyanate in various products. Similarly, GC-MS has been used to identify and quantify numerous volatile glucosinolate hydrolysis products, such as isothiocyanates and nitriles, from plant seeds and leaves. scispace.com

The analysis of chiral compounds like (R)-(-)-3-Methyl-2-Butyl Isothiocyanate requires a specialized approach. Standard GC columns cannot separate enantiomers. gcms.cz Therefore, Chiral Gas Chromatography is necessary, which employs a chiral stationary phase (CSP). gcms.czchromatographyonline.com These CSPs are typically created by incorporating derivatized cyclodextrin (B1172386) macromolecules into common stationary phases. gcms.czchromatographyonline.com The interaction between the enantiomers and the chiral selector within the column leads to their separation. researchgate.net This technique is highly versatile and accurate for determining the enantiomeric composition of volatile and semi-volatile samples. chromatographyonline.com Both direct analysis on a CSP and indirect analysis (after derivatization with a chiral reagent) are possible approaches. chromatographyonline.com

Table 3: Typical Parameters for Chiral GC Analysis of Isothiocyanates

| Parameter | Description / Example | Purpose | Reference(s) |

|---|---|---|---|

| Column (CSP) | Cyclodextrin-based (e.g., Rt-βDEX) | Enantiomeric separation | gcms.czchromatographyonline.com |

| Carrier Gas | Helium, Hydrogen | Mobile phase to carry analytes through the column | scispace.comyu.edu.jo |

| Injector Temperature | 250 °C | Vaporize the sample without degradation | yu.edu.jo |

| Oven Program | Temperature gradient (e.g., 50 °C to 220 °C) | Separate compounds based on boiling point and column interaction | yu.edu.jo |

| Detector | FID, MS, NPD | Detect and quantify the separated compounds | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a major analytical technique for the qualitative and quantitative analysis of isothiocyanates. mdpi.com It is often coupled with a UV or Diode Array Detector (DAD). mdpi.com One analytical challenge is the potential for some ITCs to precipitate in the chromatographic system at room temperature, which can impact quantitative accuracy. researchgate.net Heating the column to temperatures around 60°C can significantly reduce this issue. researchgate.net

For the separation of enantiomers, Chiral HPLC is the most common and powerful method. chiralpedia.comnih.gov There are two primary strategies:

Indirect Method: The enantiomeric mixture is derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral HPLC column. chiralpedia.com

Direct Method: This is the more popular approach, where the enantiomers are separated directly on a Chiral Stationary Phase (CSP). chiralpedia.comrsc.org The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK), are widely used and have shown excellent performance in resolving chiral isothiocyanates like sulforaphane and its homologues. rsc.orgmdpi.com

An enantioselective HPLC protocol has been developed for the direct resolution of sulforaphane and its natural chiral homologs using an immobilized-type CHIRALPAK IH-3 CSP. mdpi.com This method found that environmentally friendly mobile phases, such as pure ethanol or highly aqueous mixtures, provided excellent enantioseparation. mdpi.com

Table 4: Chiral HPLC Conditions for Isothiocyanate Enantioseparation

| Parameter | Condition | Compound Example(s) | Reference(s) |

|---|---|---|---|

| Column (CSP) | CHIRALPAK IH-3 (amylose tris-[(S)-α-methylbenzylcarbamate]) | Sulforaphane, Iberin, 5-MITC, 6-MITC | mdpi.com |

| Mobile Phase | Ethanol; Acetonitrile/Water | Sulforaphane and its homologs | mdpi.com |

| Flow Rate | 0.5 mL/min | Sulforaphane and its homologs | mdpi.com |

| Temperature | 25 °C | Sulforaphane and its homologs | mdpi.com |

| Detection | UV at 240 nm | Sulforaphane and its homologs | mdpi.com |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the identification and quantification of isothiocyanates.

UV-Vis Spectrophotometry is often used for quantification. mdpi.com However, many isothiocyanates lack a strong chromophore, which can limit sensitivity. mdpi.com A common strategy to overcome this is derivatization. For instance, a general method for quantifying organic isothiocyanates involves a cyclocondensation reaction with 1,2-benzenedithiol (B97157). nih.govjohnshopkins.edu This reaction produces 1,3-benzodithiole-2-thione, a product that can be sensitively measured by UV spectroscopy at 365 nm. nih.govjohnshopkins.edu This method is highly selective and not subject to interference from related compounds like thiocyanates or isocyanates. nih.govjohnshopkins.edu

Infrared (IR) Spectroscopy can be used to identify the characteristic functional group of isothiocyanates. The asymmetric stretching of the N=C=S bond appears in the spectral region of 2150–2020 cm⁻¹, often as a doublet peak, which is a key indicator for verifying the presence of these compounds in extracts. nih.govtandfonline.com

Mass Spectrometry (MS) , especially when coupled with a chromatographic technique (GC-MS or HPLC-MS), is a powerful tool for both qualitative and quantitative analysis. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides enhanced sensitivity and precision for the simultaneous determination of various ITCs. mdpi.com Electron ionization mass spectrometry can provide a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for identification. nist.gov For example, tandem mass spectrometry (MS/MS) has been used to elucidate the specific binding sites of isothiocyanates on proteins.

Table 5: Spectroscopic and Spectrometric Techniques for Isothiocyanate Analysis

| Technique | Application | Principle / Key Finding | Reference(s) |

|---|---|---|---|

| UV-Vis Spectrophotometry | Quantification | Often requires derivatization (e.g., with 1,2-benzenedithiol) to form a chromophoric product for sensitive detection. | nih.govjohnshopkins.edu |

| Infrared (IR) Spectroscopy | Identification | Detects the characteristic asymmetric N=C=S stretching vibration around 2150–2020 cm⁻¹. | nih.govtandfonline.com |

| Mass Spectrometry (MS) | Identification & Quantification | Provides molecular weight and structural information from fragmentation patterns. Often coupled with GC or HPLC for mixture analysis. | mdpi.comnist.gov |

| High-Resolution MS (HRMS) | Precise Quantification | Offers higher sensitivity and mass accuracy for complex samples. | mdpi.com |

| Electronic Circular Dichroism (ECD) | Absolute Configuration | Used to determine the absolute stereochemistry of separated enantiomers. | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for the analysis of isothiocyanates (ITCs) due to its high sensitivity and specificity. nih.gov When coupled with chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS allows for the separation and identification of individual ITCs from complex mixtures. mdpi.comupb.ro

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, typically to within a few parts per million (ppm). youtube.com This precision enables the determination of the elemental composition of an unknown compound from its exact mass. youtube.comacs.org For example, HRMS analysis of a compound with the molecular formula C₅H₉NOS₂ (Iberin, an isothiocyanate) demonstrated a mass-to-charge ratio of 164.0202 in positive ion mode, confirming its elemental composition. nih.gov This capability is invaluable for confirming the identity of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate (C₆H₁₁NS) and distinguishing it from other isobaric (same nominal mass) compounds. whoi.edumdpi.com The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for identifying and quantifying drug metabolites and impurities, a principle that extends to the analysis of isothiocyanates in various matrices. youtube.com

| Technique | Principle | Application for (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | Key Advantage | Reference |

|---|---|---|---|---|

| GC-MS | Separation by gas chromatography followed by mass analysis of fragments. | Quantification and identification based on retention time and specific fragment ions. | Good for volatile compounds. | upb.ro |

| LC-MS/MS | Separation by liquid chromatography with tandem mass spectrometry for enhanced specificity. | Analysis in complex matrices, often after derivatization to improve ionization. | High specificity and sensitivity. | wur.nl |

| HRMS | Provides highly accurate mass measurements of molecular ions. | Unambiguous confirmation of elemental formula (C₆H₁₁NS). | High confidence in compound identification. | youtube.comacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. mdpi.com For (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, ¹H and ¹³C NMR would reveal the specific arrangement of protons and carbon atoms, respectively. The ¹³C NMR spectrum is particularly characteristic for isothiocyanates, with the carbon of the -N=C=S group appearing at a distinct chemical shift (e.g., δ = 130.0 ppm for 3-isothiocyanatopentane). mdpi.com ¹⁵N NMR spectroscopy can also be employed, showing that isothiocyanates have chemical shifts significantly different from related compounds like isocyanates. caltech.edu

A significant challenge in NMR is the direct discrimination of enantiomers. nih.gov In a standard achiral solvent, the NMR spectra of (R)- and (S)-enantiomers are identical because their spectral parameters are the same. nih.govyoutube.com To analyze a specific enantiomer like (R)-(-)-3-Methyl-2-Butyl Isothiocyanate and distinguish it from its (S)-(+) counterpart, specialized NMR techniques are required. These include:

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce diastereomeric interactions with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum. youtube.comacs.org

Chiral Derivatizing Agents (CDAs): Reacting the chiral analyte with a chiral derivatizing agent creates diastereomers, which have different physical properties and, therefore, distinct NMR spectra. mdpi.com

High Resolution/Magic Angle Spinning (HR/MAS) NMR: This technique can be used to study the interactions between chiral analytes and a chiral stationary phase (CSP), correlating NMR data with chromatographic behavior. nih.gov Studies have shown that the intensity of transferred Nuclear Overhauser Effect (trNOE) cross-peaks can differ between enantiomers interacting with a CSP, indicating stereoselective binding. nih.gov

While predicting the exact NMR spectrum for a chiral compound can be complex, the asymmetry introduced by multiple chiral centers can, in principle, be resolved by NMR without a chiral solvent. youtube.com

| NMR Method | Purpose | Expected Outcome for (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR (achiral solvent) | Structural elucidation. | Provides the carbon-hydrogen framework but does not distinguish between R and S enantiomers. | mdpi.com |

| NMR with Chiral Solvating Agents (CSAs) | Enantiomeric discrimination. | Splitting of NMR signals for the R and S enantiomers, allowing for quantification of enantiomeric excess. | youtube.comacs.org |

| HR/MAS NMR with Chiral Stationary Phase (CSP) | Investigating chiral recognition mechanisms. | Observing stereoselective interactions (e.g., via trNOE) that correlate with chromatographic retention. | nih.gov |

UV-Vis Spectrophotometry and Derivatization for Detection

UV-Visible (UV-Vis) spectrophotometry is a common detection method used in HPLC. veeprho.com However, its application to aliphatic isothiocyanates like (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is challenging because these molecules lack a strong chromophore, the part of a molecule that absorbs UV or visible light. mdpi.comnih.govscilit.com This results in low UV absorbance and poor sensitivity, making direct detection difficult, especially at low concentrations. veeprho.comnih.gov

To overcome this limitation, chemical derivatization is employed. nih.govresearchgate.net This process involves reacting the non-chromophoric isothiocyanate with a reagent to form a new compound (a derivative) that has strong UV-absorbing properties. veeprho.com This pre-column or post-column derivatization significantly enhances detection sensitivity for HPLC-UV analysis. nih.gov Several derivatization strategies have been developed for isothiocyanates:

Cyclocondensation with 1,2-benzenedithiol: This highly selective reaction works for most aliphatic and aromatic ITCs. mdpi.comnih.gov The isothiocyanate reacts with 1,2-benzenedithiol to form 1,3-benzodithiole-2-thione, a product that can be sensitively measured by spectrophotometry at 365 nm. mdpi.comnih.gov This method is robust and can quantify as little as 1 nmol of an isothiocyanate. nih.gov

Reaction with N-acetyl-L-cysteine (NAC): ITCs can be derivatized with NAC to form dithiocarbamates. mdpi.comresearchgate.net This method has been used for HPLC analysis with detection by a diode array detector or mass spectrometer. wur.nlresearchgate.net

Reaction with Thiols: Reagents like 2-naphthalenethiol (B184263) (2-NT) can be used to create derivatives with significantly improved UV detectability. nih.govscilit.com For example, derivatization of sulforaphane with 2-NT allowed for sensitive HPLC-UV detection at 234 nm. nih.govscilit.com

Reaction with Ammonia: Ammonia can convert isothiocyanates into their corresponding thiourea (B124793) derivatives. nih.gov The thiourea group provides a UV-absorbing chromophore suitable for liquid chromatography analysis. nih.gov

| Derivatizing Reagent | Resulting Product | Detection Wavelength (λmax) | Advantage | Reference |

|---|---|---|---|---|

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | 365 nm | Highly selective and sensitive. | mdpi.comnih.gov |

| 2-Naphthalenethiol (2-NT) | 2-Naphthyl dithiocarbamate (B8719985) derivative | 234 nm | Significantly increases UV absorption. | nih.govscilit.com |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate conjugate | Variable (often coupled with MS) | Suitable for LC-MS analysis. | mdpi.comwur.nl |

| Ammonia | Thiourea derivative | Variable | Provides a UV-absorbing chromophore. | nih.gov |

Structure Activity Relationship Sar Investigations of Chiral Isothiocyanates

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of isothiocyanates are intricately linked to their chemical structure. The core of their activity lies in the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.com However, the side chain (the 'R' group) dictates the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn govern its bioavailability, cellular uptake, and interaction with specific biological targets. researchgate.net

Structural modifications to the side chain can lead to significant variations in biological activity. These modifications can include changes in chain length, the introduction of branching, the presence of aromatic rings, or the addition of other functional groups. For instance, the conversion of a primary isothiocyanate to a secondary one has been shown to enhance biological potency in some cases. researchgate.netaacrjournals.org This is particularly relevant to (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, which is a secondary isothiocyanate.

The selectivity of ITCs for different biological targets is also a critical aspect of their SAR. While the reactivity of the isothiocyanate group is relatively non-specific, the side chain can confer a degree of selectivity by influencing how the molecule fits into the binding pocket of a target enzyme or protein. This can lead to preferential inhibition of certain enzymes or pathways over others. The goal of SAR studies is to identify the structural features that maximize potency against a desired target while minimizing off-target effects. nih.gov

Impact of Side Chain Length and Branching on Activity

The length and branching of the alkyl side chain in aliphatic isothiocyanates play a crucial role in determining their biological efficacy. In the context of inhibiting carcinogenesis, studies on various alkyl isothiocyanates have revealed that both chain length and the position of the isothiocyanate group are critical factors. researchgate.netaacrjournals.org

For instance, in a study comparing the inhibitory effects of different isothiocyanates on lung tumorigenesis, it was found that within an alkyl series, a secondary isothiocyanate, 2-hexyl isothiocyanate, was more potent than its primary counterpart, 1-hexyl isothiocyanate. researchgate.netaacrjournals.org This suggests that the steric hindrance or the electronic environment around the secondary isothiocyanate group might favor a more effective interaction with the biological target. This finding is directly applicable to (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, which possesses a secondary isothiocyanate group.

The branching of the side chain, as seen in the "3-methyl" part of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, adds another layer of complexity. Branching can affect the lipophilicity and the steric profile of the molecule, which can either enhance or diminish its activity depending on the specific target. While direct comparative data for (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is limited, the principles derived from related compounds suggest that its branched structure is a key determinant of its biological activity.

Table 1: Impact of Side Chain Structure on the Inhibition of Lung Tumorigenesis by Selected Alkyl Isothiocyanates

| Compound | Structure | Potency | Reference |

|---|---|---|---|

| 1-Hexyl Isothiocyanate | Primary | Less Potent | aacrjournals.org, researchgate.net |

| 2-Hexyl Isothiocyanate | Secondary | More Potent | aacrjournals.org, researchgate.net |

| 1-Dodecyl Isothiocyanate | Primary, Long Chain | Highly Potent | aacrjournals.org, researchgate.net |

Influence of Aromatic and Aliphatic Substitutions on Biological Profiles

The biological profiles of isothiocyanates are significantly influenced by whether the side chain is aliphatic or contains an aromatic ring. Aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), are among the most extensively studied. nih.govmdpi.com

In many instances, aromatic ITCs have demonstrated potent biological effects. For example, in studies on antimicrobial activity, aromatic ITCs were often found to be more effective than their aliphatic counterparts. nih.gov This has been attributed to the ability of the aromatic ring to enhance the molecule's ability to cross bacterial membranes. nih.gov Similarly, in the context of anticancer activity, BITC and PEITC have shown significant efficacy in inhibiting the growth of various cancer cell lines. researchgate.net

However, it is a noteworthy finding from SAR studies that the presence of a phenyl group is not an absolute requirement for high potency. researchgate.netaacrjournals.org Aliphatic isothiocyanates, including those with simple alkyl chains, have been shown to exhibit strong inhibitory effects against carcinogenesis. researchgate.netaacrjournals.org This indicates that for certain biological targets, the key interactions are governed by the isothiocyanate group and the physicochemical properties conferred by the alkyl chain, rather than specific interactions involving an aromatic ring.

(R)-(-)-3-Methyl-2-Butyl Isothiocyanate is a purely aliphatic isothiocyanate. Its biological activity profile would therefore be distinct from that of aromatic ITCs. Its efficacy would depend on factors such as its lipophilicity, which influences its distribution in biological systems, and its ability to interact with specific targets without the contribution of an aromatic ring.

Table 2: Comparative Antimicrobial Activity of Aromatic and Aliphatic Isothiocyanates

| Isothiocyanate | Class | Organism | Activity | Reference |

|---|---|---|---|---|

| Benzyl ITC (BITC) | Aromatic | C. jejuni | High (MIC: 1.25–5 µg/mL) | nih.gov |

| Allyl ITC (AITC) | Aliphatic | C. jejuni | Lower (MIC: 50–200 µg/mL) | nih.gov |

| Benzyl ITC (BITC) | Aromatic | MRSA | High | mdpi.com |

| Phenethyl ITC (PEITC) | Aromatic | MRSA | High | mdpi.com |

| Allyl ITC (AITC) | Aliphatic | MRSA | Lower | mdpi.com |

Stereochemical Influence on Molecular Recognition and Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity. The presence of a chiral center in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different biological activities because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

(R)-(-)-3-Methyl-2-Butyl Isothiocyanate is a chiral molecule, with the "(R)" designation indicating the specific stereochemical configuration at its chiral center. While the general importance of stereochemistry in the activity of bioactive molecules is well-established, specific studies directly comparing the biological activities of the (R)- and (S)-enantiomers of 3-Methyl-2-Butyl Isothiocyanate are not widely available in the current literature.

However, the principles of stereoselectivity observed with other chiral molecules strongly suggest that the (R)-configuration of this isothiocyanate is likely to be a key determinant of its biological effects. The specific spatial arrangement of the methyl and ethyl groups around the chiral carbon to which the isothiocyanate is attached would influence how the molecule fits into the active site of a target protein. A subtle change in this arrangement, as would be the case with the (S)-enantiomer, could lead to a significant difference in binding affinity and, consequently, biological potency. Future research focusing on the synthesis and comparative biological evaluation of both enantiomers would be invaluable in fully elucidating the SAR of this compound.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR studies. nih.gov These techniques allow researchers to visualize and analyze the three-dimensional structures of molecules and their interactions with biological targets at an atomic level. nih.gov Methods such as molecular docking and molecular dynamics simulations can predict how a ligand, such as an isothiocyanate, will bind to a protein and can help to rationalize observed SAR trends. nih.gov

In the context of isothiocyanates, computational studies have been employed to understand how different structural features influence their inhibitory activity against various enzymes. nih.gov These models can help to identify key amino acid residues in the binding pocket that interact with the isothiocyanate and can guide the design of new analogs with improved potency and selectivity.

While specific computational studies focusing solely on (R)-(-)-3-Methyl-2-Butyl Isothiocyanate are not extensively documented, the existing computational models for other isothiocyanates provide a valuable framework. By inputting the structure of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate into these models, it would be possible to generate hypotheses about its potential biological targets and the nature of its interactions. Such in silico studies could predict its binding affinity for various proteins and help to explain the experimental observations regarding the influence of its secondary, branched alkyl structure on its biological activity. The integration of computational and experimental approaches is crucial for a comprehensive understanding of the SAR of this and other chiral isothiocyanates.

Ecological and Environmental Impact and Role

Role in Plant Defense Mechanisms ("Mustard Oil Bomb" System)

The primary ecological function of (R)-(-)-3-methyl-2-butyl isothiocyanate is as a defensive chemical agent produced via the glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb". encyclopedia.pubresearchgate.netnih.gov This system is a classic example of an activated defense, where two components—the precursor compound and an activating enzyme—are stored in separate compartments within the plant's cells and only mix when the tissue is damaged. researchgate.netnih.gov

The precursor to (R)-(-)-3-methyl-2-butyl isothiocyanate is sec-butyl glucosinolate, also known as glucocochlearin (B1235052). nih.govnih.gov This glucosinolate is found in various plants within the Brassicaceae family, notably in species of Cochlearia (sedge grass) and Sisymbrium officinale (hedge mustard). nih.govnih.gov In intact plant tissue, glucocochlearin is physically separated from the enzyme myrosinase (a β-thioglucosidase). encyclopedia.pubresearchgate.net

When a herbivore chews on the plant or when the plant tissue is otherwise mechanically damaged, the cellular compartments are ruptured. This allows the glucocochlearin and myrosinase to come into contact. encyclopedia.pubfrontiersin.org Myrosinase then rapidly catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule, cleaving the glucose group. researchgate.net The resulting unstable intermediate, an aglycone, spontaneously rearranges to form the pungent and biologically active (R)-(-)-3-methyl-2-butyl isothiocyanate. encyclopedia.pub This rapid deployment of a toxic compound at the site of injury serves as a powerful deterrent against feeding herbivores. nih.govnih.gov

| Plant Sources and Precursor of 3-Methyl-2-Butyl Isothiocyanate | |

| Compound | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate |

| Precursor Glucosinolate | sec-Butyl Glucosinolate (Glucocochlearin) |

| Primary Plant Sources | Sisymbrium officinale (Hedge Mustard), Cochlearia spp. (Scurvy-grass) nih.govnih.gov |

| Other Reported Sources | Brassica juncea (Indian Mustard) has been shown to release sec-butyl isothiocyanate in small amounts upon tissue incorporation in soil. nih.gov |

Interactions with Herbivores and Pathogens

The isothiocyanates released through the "mustard oil bomb" are broadly toxic and serve as a defense against a wide array of organisms, including insects and microbial pathogens. encyclopedia.pubnih.gov The reactivity of the isothiocyanate group (-N=C=S) allows it to interfere with fundamental biological processes in these organisms.

Interactions with Herbivores: For generalist herbivores, which feed on a wide variety of plants, isothiocyanates like 3-methyl-2-butyl isothiocyanate are typically toxic or act as feeding deterrents. frontiersin.org The primary mechanism of toxicity involves the depletion of glutathione (B108866) (GSH), a critical antioxidant and detoxifying agent within the insect. nih.gov The isothiocyanate molecule conjugates with GSH, marking it for excretion and leading to a significant decline in the cellular GSH pool. nih.gov This can induce severe oxidative stress and force the insect to catabolize essential proteins to resynthesize the precursor amino acids for glutathione, resulting in reduced growth, delayed development, and decreased fitness. nih.gov

In contrast, specialist herbivores that exclusively feed on glucosinolate-containing plants have evolved sophisticated countermeasures. Some insects, like the diamondback moth (Plutella xylostella), possess enzymes that can modify the glucosinolate precursor, preventing the formation of the toxic isothiocyanate altogether. mdpi.com Others may rapidly excrete the glucosinolates or sequester them for their own defense against predators. frontiersin.org

Interactions with Pathogens: Isothiocyanates also exhibit potent antimicrobial activity against various plant pathogens, including fungi and bacteria. nih.govmdpi.com Studies on butyl isothiocyanate, a structurally similar compound, demonstrate that it can inhibit the growth of the pathogenic fungus Candida albicans through multiple mechanisms. proquest.comnih.gov These include disrupting the integrity of the cell membrane, inhibiting the biosynthesis of ergosterol (B1671047) (a vital component of fungal cell membranes), arresting the cell cycle, and inducing the accumulation of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress and cell death. proquest.comresearchgate.netresearchgate.net It is presumed that (R)-(-)-3-methyl-2-butyl isothiocyanate exerts its antifungal and antibacterial effects through these or similar modes of action, protecting the plant from infection. researchgate.net

| General Mechanisms of Isothiocyanate Interaction with Herbivores and Pathogens | |

| Target Organism | Mechanism of Action |

| Generalist Herbivores | Depletion of cellular glutathione (GSH), leading to oxidative stress. nih.gov Inhibition of digestive enzymes. encyclopedia.pub Catabolism of essential proteins to compensate for GSH loss, leading to reduced growth. nih.gov |

| Fungal Pathogens | Disruption of cell membrane integrity. proquest.com Inhibition of ergosterol biosynthesis. proquest.comresearchgate.net Induction of Reactive Oxygen Species (ROS) and oxidative stress. researchgate.net |

| Bacterial Pathogens | Damage to the cell membrane. nih.gov Inhibition of essential enzymes and disruption of metabolic processes. researchgate.net |

Biofumigation as a Natural Pest and Pathogen Control Strategy

The biocidal properties of isothiocyanates are harnessed in an agricultural practice known as biofumigation. mdpi.comcabidigitallibrary.org This strategy involves growing plants from the Brassicaceae family, which are rich in glucosinolates, and then chopping and incorporating the plant biomass into the soil. cabidigitallibrary.orgmdpi.com The subsequent decomposition and hydrolysis of glucosinolates release volatile isothiocyanates into the soil matrix, where they can suppress populations of soil-borne pests, pathogens, and weeds. mdpi.commdpi.com

Research has shown that Indian mustard (Brassica juncea), when incorporated into soil, releases a profile of isothiocyanates that includes small amounts of sec-butyl isothiocyanate (1-methylpropyl-ITC), the achiral form of 3-methyl-2-butyl isothiocyanate. nih.gov This indicates that plants producing the corresponding glucocochlearin precursor can contribute to biofumigation effects. The effectiveness of this strategy is dependent on a variety of factors, including the specific type and concentration of glucosinolates in the plant, the efficiency of tissue maceration, and several soil conditions. mdpi.comorgprints.org

| Key Factors Influencing Biofumigation Efficacy | |

| Plant-Related Factors | Description |

| Brassica Species/Cultivar | Different species produce different types and amounts of glucosinolates, resulting in varied isothiocyanate profiles and biocidal activity. mdpi.com |

| Biomass Production | Higher plant biomass leads to a greater total amount of glucosinolates incorporated into the soil. orgprints.org |

| Growth Stage | Glucosinolate concentrations are often highest at the flowering stage, making this the optimal time for incorporation. orgprints.org |

| Soil-Related Factors | Description |

| Soil Moisture | Water is required for the myrosinase-catalyzed hydrolysis of glucosinolates. Optimal moisture (around 75% field capacity) is crucial for maximizing isothiocyanate release. cabidigitallibrary.orgorgprints.org |

| Soil Temperature | Higher temperatures can increase the volatility of isothiocyanates but may also accelerate their degradation. Temperatures above 8°C are generally considered optimal. orgprints.orgnih.gov |

| Soil pH | Soil pH can influence the breakdown products of glucosinolates. Acidic conditions may favor the formation of less-toxic nitriles over isothiocyanates. frontiersin.org |

| Organic Matter | High organic matter content can increase the sorption of isothiocyanates, reducing their concentration in the soil gas and water phases where they are active. nih.govnih.gov |

Environmental Fate and Persistence of Chiral Isothiocyanates in Agroecosystems

Once released into the soil during biofumigation or natural decomposition, the environmental fate of (R)-(-)-3-methyl-2-butyl isothiocyanate is governed by a combination of chemical, physical, and biological processes. Its chiral nature adds a layer of complexity to its persistence and potential impact.

Chiral compounds can exist as two enantiomers (non-superimposable mirror images), such as (R)- and (S)-3-methyl-2-butyl isothiocyanate. While enantiomers have identical physical and chemical properties in an achiral environment, they can behave differently in biological systems, including interactions with microbial enzymes in the soil. nih.govnih.gov The degradation of chiral pesticides in soil is often enantioselective, meaning that soil microorganisms may degrade one enantiomer faster than the other. researchgate.netacs.org This can lead to a shift in the enantiomeric ratio (the ratio of one enantiomer to the other) in the soil over time. nih.gov The direction and rate of this enantioselective degradation can be highly dependent on soil properties such as pH, temperature, and the specific composition of the soil microbial community. nih.govresearchgate.net Consequently, the persistence and potential ecotoxicological effects of a chiral compound like (R)-(-)-3-methyl-2-butyl isothiocyanate cannot be fully understood without considering the behavior of both of its enantiomers. researchgate.netresearchgate.net

The general fate of isothiocyanates in soil involves several key processes:

Volatilization: Isothiocyanates are volatile compounds, and a significant portion can be lost to the atmosphere, with volatility generally decreasing as the molecular weight of the compound increases. nih.gov

Sorption: Isothiocyanates can bind (sorb) to soil particles, particularly organic matter. This process reduces their concentration in the soil solution and gas phase, which can decrease their biological activity but also their mobility. nih.gov

Degradation: Isothiocyanates are degraded in soil through both microbial (biotic) and chemical (abiotic) pathways. nih.govplos.org Microbial degradation is often the primary mechanism. researchgate.net Studies on sec-butyl isothiocyanate have shown that its concentration declines rapidly in soil, typically within the first 24 hours after incorporation. nih.gov The stability of sec-butyl-ITC was found to be more dependent on its chemical structure than on the specific soil type. plos.org

| Factors Affecting the Environmental Fate of Isothiocyanates in Soil | |

| Factor | Effect on Isothiocyanate (ITC) Persistence |

| Chemical Structure | Longer-chain and aromatic ITCs tend to be less volatile but may sorb more strongly to soil organic matter than shorter-chain aliphatic ITCs. nih.gov The structure significantly impacts degradation stability. plos.org |

| Soil Organic Matter | High organic matter content increases sorption, which can decrease both volatility and bioavailability. nih.govnih.gov |

| Soil Temperature | Higher temperatures increase both volatilization and the rate of microbial degradation, generally leading to faster dissipation. researchgate.net |

| Soil Moisture | Increased moisture can reduce diffusion through the gas phase and retain ITCs in the soil pore water, potentially increasing contact time for degradation. researchgate.net |

| Soil pH | Can influence the rate of chemical degradation and the activity of microbial populations responsible for biotic degradation. frontiersin.orgresearchgate.net |

| Microbial Community | The composition and activity of soil microorganisms are primary drivers of biotic degradation. Enantioselective degradation is a microbially-mediated process. nih.govresearchgate.net |

Future Research Directions in Chiral Isothiocyanate Chemistry and Biology

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral compounds is a cornerstone of medicinal chemistry, as stereochemistry often dictates biological activity. nih.gov For chiral isothiocyanates such as (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, future research will focus on developing more efficient and scalable stereoselective synthetic methods. iupac.org

Traditional methods often involve the reaction of a chiral primary amine with reagents like carbon disulfide or thiophosgene, followed by desulfurization. mdpi.comnih.gov While effective, these methods can rely on toxic reagents and may not always provide perfect stereochemical fidelity. nih.govnih.gov Recent advancements have highlighted greener and more practical procedures, such as using sodium persulfate in water, which has been shown to prepare chiral isothiocyanates from chiral amines. rsc.org

Future synthetic strategies are expected to increasingly leverage modern catalytic methods to achieve high enantioselectivity. Key areas of development include:

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to directly generate the desired enantiomer from achiral or racemic precursors is a primary goal. nih.govchemscene.com Organocatalytic approaches, in particular, are gaining traction for their ability to facilitate complex asymmetric transformations. mdpi.comnih.gov

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly specific and environmentally benign route to chiral molecules. Research into enzymes that can catalyze the formation of the isothiocyanate group on a chiral scaffold could provide highly efficient and selective pathways.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates. nih.gov Applying these to chiral syntheses, such as the microwave-assisted sulfurization of isocyanates using Lawesson's reagent, could lead to more efficient production. nih.gov

Novel Reagents and Reactions: The development of new reagents and reaction types, such as the tandem Staudinger/aza-Wittig reaction, is crucial as it has been shown to produce chiral isothiocyanates without racemization. nih.gov Similarly, visible-light photoredox catalysis is an emerging tool for novel bond formations, including the synthesis of β-aryl isothiocyanates. acs.org

Progress in these areas will be essential for producing (R)-(-)-3-Methyl-2-Butyl Isothiocyanate and other chiral analogues in high purity, enabling more precise biological and pharmacological studies.

In-Depth Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Isothiocyanates are known to exert their biological effects through multiple mechanisms, including inducing apoptosis, arresting the cell cycle, and modulating inflammation and carcinogen metabolism. nih.govnih.govresearchgate.net However, much of this research has been conducted with achiral ITCs like sulforaphane (B1684495) or phenethyl isothiocyanate. nih.gov A critical future direction is to understand how the specific three-dimensional structure of a chiral isothiocyanate, such as the (R)-configuration of 3-Methyl-2-Butyl Isothiocyanate, determines its mechanism of action.

Stereochemistry can have a profound impact on a drug's pharmacodynamics and pharmacokinetics. nih.gov Future research must therefore address:

Enantioselective Target Binding: It is crucial to investigate whether the (R)- and (S)-enantiomers of 3-Methyl-2-Butyl Isothiocyanate bind to the same biological targets and with what affinities. Studies on other chiral molecules have shown that only specific isomers exhibit significant biological activity, often due to stereoselective interactions with protein binding sites. nih.gov Molecular modeling and docking studies can predict and rationalize these interactions, guiding experimental work. nih.gov

Stereospecific Cellular Uptake and Transport: The transport of a molecule into a cell can be a stereospecific process mediated by protein transporters. nih.gov Research is needed to determine if the uptake of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate is mediated by specific transporters and if this process differs from that of its (S)-enantiomer.

Differential Pathway Activation: The well-established mechanisms of ITCs, such as the activation of the Nrf2 antioxidant response pathway and inhibition of the NF-κB inflammatory pathway, need to be re-examined from a stereochemical perspective. nih.govnih.gov It is plausible that one enantiomer is a more potent activator or inhibitor of these pathways than the other. The functional group of ITCs, –N=C=S, reacts with sulfhydryl groups on target proteins, and the stereochemistry of the molecule can influence the accessibility and reactivity of this group. mdpi.comoaepublish.com

Dissecting these enantioselective mechanisms will be key to understanding the unique biological profile of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate and for the rational design of more potent and specific therapeutic agents. nih.gov

Advances in High-Throughput Analytical Methodologies for Chiral Discrimination and Quantification

To study the stereoselective synthesis, metabolism, and biological action of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, robust and efficient analytical methods are required. The future of this field depends on advancements in methodologies capable of high-throughput chiral discrimination and quantification.

Currently, high-performance liquid chromatography (HPLC) is a primary technique for separating enantiomers, often relying on chiral stationary phases (CSPs) or chiral derivatizing agents (CDAs). mdpi.com Isothiocyanates can be derivatized to form diastereomers that can be separated on standard achiral columns. mdpi.com While effective, these methods can be time-consuming.

Future research will focus on enhancing speed, sensitivity, and throughput. Key areas for advancement include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC with sub-2 µm particle columns can dramatically reduce analysis time while improving resolution, making it suitable for high-throughput screening.

Mass Spectrometry (MS) Coupled Techniques: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, enabling the quantification of chiral compounds in complex biological matrices like plasma or tissue extracts.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.

Optical and Spectroscopic Methods: Techniques like circular dichroism (CD) spectroscopy offer a rapid way to determine the enantiomeric ratio of a sample without the need for chromatographic separation, lending themselves well to high-throughput applications.

Interactive Table: Comparison of Analytical Techniques for Chiral Isothiocyanate Analysis

| Technique | Principle | Primary Advantage | Future Direction/Improvement |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) or derivatization into diastereomers. | Well-established and versatile. | Development of more robust and universally applicable CSPs; faster run times. |

| UHPLC-MS/MS | High-efficiency separation combined with highly sensitive and specific mass detection. | Gold standard for quantification in biological samples. | Miniaturization and automation for higher throughput. |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase for separation on a chiral column. | Very fast separations and reduced solvent consumption. | Broader adoption and development of more SFC-specific chiral phases. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Extremely rapid analysis without separation. | Increased sensitivity for low-concentration samples; integration with screening platforms. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, using a chiral selector in the buffer. | Requires minimal sample volume and can be highly efficient. | Improved reproducibility and interfacing with mass spectrometry. |

Exploration of Unconventional Biological Roles and Interactions

While the anti-cancer properties of isothiocyanates are well-documented, future research on (R)-(-)-3-Methyl-2-Butyl Isothiocyanate should explore less conventional biological activities where chirality may play a decisive role. nih.gov

Emerging areas of investigation include:

Neuroprotection: Several isothiocyanates have demonstrated neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govbohrium.comnih.gov They are believed to act by reducing oxidative stress and neuroinflammation, often through the Nrf2 pathway. nih.govresearchgate.net Investigating the specific effects of the (R)-enantiomer on neuronal cells and its ability to cross the blood-brain barrier is a promising avenue. researchgate.net

Specific Enzyme Inhibition: Isothiocyanates can act as inhibitors of various enzymes through covalent modification of cysteine residues. nih.gov For example, certain ITCs have been identified as inhibitors of glutathione (B108866) reductase and cyclooxygenase-2 (COX-2), targets relevant to cancer and inflammation, respectively. nih.govrsc.org Future work should screen (R)-(-)-3-Methyl-2-Butyl Isothiocyanate and its enantiomer against a panel of enzymes to identify novel, stereoselective inhibitory activities. mdpi.com

Modulation of the Gut Microbiome: The gut microbiome can metabolize the precursors of isothiocyanates (glucosinolates) and influence their bioavailability. nih.govmdpi.com Conversely, dietary compounds can alter the composition of the gut microbiota. indiatimes.com Research into how (R)-(-)-3-Methyl-2-Butyl Isothiocyanate interacts with gut bacteria—both in terms of its own metabolism and its effect on microbial communities—could reveal novel mechanisms related to gut health and systemic well-being. oregonstate.eduoregonstate.edu

Antimicrobial Activity: Isothiocyanates possess antimicrobial properties against a range of pathogens. researchgate.netnih.gov This activity can be multi-targeted, involving the inhibition of essential enzymes like thioredoxin reductase. nih.gov Exploring the stereoselective antimicrobial spectrum of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate could lead to applications in treating infections.

Integration of Omics Technologies for Comprehensive Biological Profiling (e.g., Metabolomics, Proteomics)

To obtain a holistic understanding of the biological effects of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate, future research must integrate various "omics" technologies. This systems-biology approach can uncover novel targets and pathways that might be missed by more focused investigations. nih.gov

Proteomics: This technology can be used to identify the full range of proteins that are covalently modified (thiocarbamoylated) by the isothiocyanate. nih.gov By comparing the protein targets of the (R)- and (S)-enantiomers, researchers can pinpoint stereospecific interactions. This approach has already been used to identify numerous potential protein targets for other ITCs, revealing their involvement in diverse cellular functions. nih.gov

Metabolomics: Metabolomics can map the metabolic fate of (R)-(-)-3-Methyl-2-Butyl Isothiocyanate in the body, identifying its metabolites and how they are distributed and excreted. This is crucial for understanding its bioavailability and for identifying bioactive metabolites. It can also reveal how the compound alters the host's metabolic profile.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) following treatment with the chiral isothiocyanate, researchers can identify which cellular pathways are activated or suppressed. This can confirm the engagement of known pathways like Nrf2 and discover novel regulatory roles.

Genomics/Epigenomics: Some isothiocyanates are known to have epigenetic effects, such as inhibiting histone deacetylases (HDACs). nih.govmdpi.com Investigating the potential for (R)-(-)-3-Methyl-2-Butyl Isothiocyanate to induce epigenetic modifications can provide insight into its long-term effects on gene regulation.

Interactive Table: Potential Protein Classes Targeted by Isothiocyanates for Future Proteomic Investigation

| Protein Class | Potential Role/Function | Example(s) | Relevance for Chiral ITC Research |

|---|---|---|---|